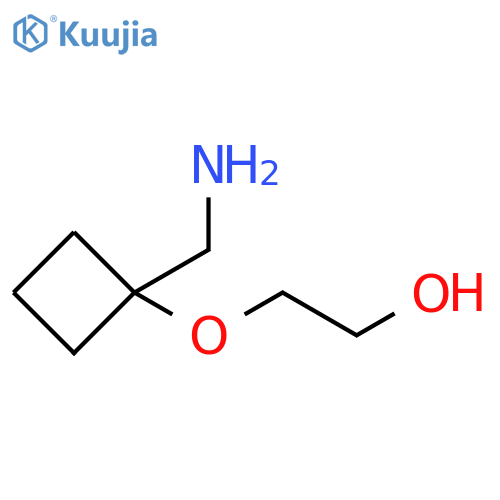Cas no 1700110-12-8 (2-1-(aminomethyl)cyclobutoxyethan-1-ol)

1700110-12-8 structure
商品名:2-1-(aminomethyl)cyclobutoxyethan-1-ol
2-1-(aminomethyl)cyclobutoxyethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Ethanol, 2-[[1-(aminomethyl)cyclobutyl]oxy]-
- 2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol
- 2-1-(aminomethyl)cyclobutoxyethan-1-ol
-
- インチ: 1S/C7H15NO2/c8-6-7(2-1-3-7)10-5-4-9/h9H,1-6,8H2
- InChIKey: WBFOEMBMCKVRKM-UHFFFAOYSA-N
- ほほえんだ: C(O)COC1(CN)CCC1
2-1-(aminomethyl)cyclobutoxyethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-171481-5.0g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 5.0g |
$3065.0 | 2023-02-17 | |
| Enamine | EN300-171481-0.1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 0.1g |
$366.0 | 2023-09-20 | |
| Chemenu | CM432854-1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95%+ | 1g |
$1137 | 2022-12-31 | |
| 1PlusChem | 1P01B1WP-100mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 100mg |
$442.00 | 2025-03-19 | |
| 1PlusChem | 1P01B1WP-1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 1g |
$1210.00 | 2025-03-19 | |
| Aaron | AR01B251-2.5g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
| Aaron | AR01B251-500mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 90% | 500mg |
$1158.00 | 2025-02-09 | |
| Aaron | AR01B251-1g |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 1g |
$1479.00 | 2025-03-30 | |
| 1PlusChem | 1P01B1WP-500mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 95% | 500mg |
$951.00 | 2025-03-19 | |
| Aaron | AR01B251-100mg |
2-[1-(aminomethyl)cyclobutoxy]ethan-1-ol |
1700110-12-8 | 90% | 100mg |
$529.00 | 2025-02-09 |
2-1-(aminomethyl)cyclobutoxyethan-1-ol 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1700110-12-8 (2-1-(aminomethyl)cyclobutoxyethan-1-ol) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 624-75-9(Iodoacetonitrile)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
